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Compound of Interest

Compound Name: 2-Ethylcyclohexanone

Cat. No.: B1346015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic

Resonance (NMR) spectrum of 2-Ethylcyclohexanone. The document details the

experimentally observed chemical shifts, outlines the methodology for spectral acquisition, and

presents a visual representation of the molecular structure with corresponding carbon

assignments.

Data Presentation
The 13C NMR spectral data for 2-Ethylcyclohexanone, acquired in deuterochloroform

(CDCl3), is summarized in the table below. The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).
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Carbon Atom Chemical Shift (δ, ppm)

C1 (C=O) 211.4

C2 (CH) 49.8

C3 (CH2) 34.8

C4 (CH2) 25.4

C5 (CH2) 28.0

C6 (CH2) 41.5

C7 (CH2) 25.8

C8 (CH3) 11.8

Experimental Protocols
The acquisition of high-quality 13C NMR spectra is fundamental for accurate structural

elucidation. The following section details a standard methodology for the analysis of 2-
Ethylcyclohexanone.

Sample Preparation:

A solution of 2-Ethylcyclohexanone is prepared by dissolving approximately 50-100 mg of the

compound in 0.6-0.7 mL of deuterochloroform (CDCl3). The use of a deuterated solvent is

crucial for the spectrometer's field-frequency lock. Tetramethylsilane (TMS) is typically added

as an internal standard for chemical shift referencing (δ = 0.00 ppm). The resulting solution is

then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A high-resolution NMR spectrometer, operating at a proton frequency of 100 MHz or higher, is

utilized for data collection. The instrument is tuned to the 13C frequency (e.g., 25 MHz for a

100 MHz spectrometer). The experiment is conducted at room temperature (approximately 298

K).

Key acquisition parameters include:
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Pulse Sequence: A standard proton-decoupled single-pulse experiment.

Spectral Width: Approximately 250 ppm to encompass the full range of carbon chemical

shifts.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds between pulses is employed to ensure full

relaxation of all carbon nuclei, which is especially important for quaternary carbons.

Number of Scans: Due to the low natural abundance of the 13C isotope, several thousand

scans are accumulated to achieve an adequate signal-to-noise ratio.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using specialized NMR software. The

processing steps include:

Fourier Transformation: The time-domain FID is converted into the frequency-domain

spectrum.

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure

absorption lineshape.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the

solvent signal (CDCl3 at 77.16 ppm).

Visualization
The following diagrams illustrate the molecular structure of 2-Ethylcyclohexanone with the

assigned carbon numbering and a typical workflow for 13C NMR analysis.

Caption: Structure of 2-Ethylcyclohexanone with IUPAC numbering for 13C NMR

assignments.
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Caption: Workflow for the 13C NMR spectral analysis of 2-Ethylcyclohexanone.

To cite this document: BenchChem. [In-depth Technical Guide: 13C NMR Spectral Analysis
of 2-Ethylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346015#2-ethylcyclohexanone-13c-nmr-spectral-
analysis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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